molecular formula C10H17NO3 B13061003 methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate

methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B13061003
M. Wt: 199.25 g/mol
InChI Key: IZKKNIPVKGKNDW-QMMMGPOBSA-N
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Description

Methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate is a chemical compound belonging to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a butyl group, a keto group, and a carboxylate ester group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a butyl-substituted amine with a keto acid ester under acidic or basic conditions to form the pyrrolidine ring. The reaction conditions often involve heating and the use of solvents such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to substitute the ester group.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group, keto group, and carboxylate ester group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

butyl (3S)-1-methyl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-3-4-5-14-10(13)8-6-9(12)11(2)7-8/h8H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

IZKKNIPVKGKNDW-QMMMGPOBSA-N

Isomeric SMILES

CCCCOC(=O)[C@H]1CC(=O)N(C1)C

Canonical SMILES

CCCCOC(=O)C1CC(=O)N(C1)C

Origin of Product

United States

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